1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-7-4-10(5-8-12)3-2-6-11-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPQAZOLJROQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCN2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1,8 Diazaspiro 4.5 Decan 8 Yl Ethanone
Precursor Synthesis and Building Block Strategies for the 1,8-Diazaspiro[4.5]decane Core
The foundational step in synthesizing the target molecule is the construction of the 1,8-diazaspiro[4.5]decane framework. This bicyclic system, featuring a nitrogen atom at both the spiro center and within the six-membered ring, requires strategic planning to achieve good yields and purity.
The creation of the diazaspiro[4.5]decane core often begins with more readily available piperidine (B6355638) derivatives. A common challenge in these syntheses is controlling the reaction to produce the desired spirocyclic structure, which can be addressed through methods that are efficient and suitable for large-scale production. google.com
One effective, high-yield method avoids harsh conditions and toxic reagents like sodium cyanide, which were drawbacks of earlier synthetic routes. google.com This improved process involves a Michael addition reaction followed by a hydrogenation reduction ring-closing reaction. The synthesis starts with an N-protected-4-piperidone, a key building block. The use of a protecting group (PG), such as a tert-butyloxycarbonyl (Boc) group, is crucial for directing the reaction and preventing unwanted side reactions.
A representative synthesis is outlined in a patented method which can be summarized as follows:
Oximation: An N-protected-4-piperidone (e.g., N-Boc-4-piperidone) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate to form the corresponding oxime. google.com
Oxidation: The resulting oxime is oxidized to create an N-protected-4-nitro piperidine intermediate. google.com
Michael Addition: This nitro-piperidine intermediate undergoes a Michael addition with an acrylic ester. google.com
Reductive Cyclization: The final step is a hydrogenation reduction ring-closing reaction. The product from the Michael addition is treated with a catalyst, such as Raney Nickel (Raney Ni) or palladium on carbon (Pd/C), under hydrogen pressure. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the protected 1,8-diazaspiro[4.5]decane core. google.com
This approach provides a reliable pathway to the core structure with good yields and under relatively mild conditions. google.com The development of such multi-step, high-yield syntheses for racemic diazaspiropiperidine derivatives has been a focus of research, often utilizing the Michael addition of pipecolate-derived enolates to nitroalkenes as a key step. researchgate.net The differential protection of the two nitrogen atoms in the resulting scaffold is a key consideration for subsequent selective functionalization. researchgate.net
Table 1: Example of Precursor Synthesis for Protected 1,8-Diazaspiro[4.5]decane Core
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | N-Boc-4-piperidone | Hydroxylamine hydrochloride, K₂CO₃, Ethanol | N-tert-butyloxycarbonyl-4-hydroxyimido group piperidine | 72.3% | google.com |
| 2 | Step 1 Product | Oxidizing Agent | N-Boc-4-nitro piperidine | - | google.com |
| 3 | Step 2 Product | Acrylic Ester, Base | N-Boc-4-propanal-4-nitropyridine | - | google.com |
| 4 | Step 3 Product | Raney Ni or Pd/C, H₂ | N-tert-butyloxycarbonyl-1,8-diazaspiro[4.5]decane | 36-65% | google.com |
N-acetylation is a fundamental reaction in organic synthesis used to introduce an acetyl group onto an amine. nih.gov The choice of acetylating reagent is critical and depends on factors such as reactivity, selectivity, and process safety. For the synthesis of 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone, several reagents can be employed.
Acetyl Chloride and Acetic Anhydride (B1165640): These are the most common and powerful acetylating agents. Acetyl chloride is highly reactive and used in the synthesis of numerous commercial chemicals. proquest.com Acetic anhydride is also widely used, often in combination with a base or a Lewis acid catalyst. google.com Both are effective but can be corrosive and require careful handling. google.com
Acetonitrile (B52724): As part of a greener chemistry approach, acetonitrile has been developed as a mild and safer acetylating agent. nih.govgoogle.com It is an industrial byproduct and its use avoids the hazardous nature of acetyl chloride and acetic anhydride. google.com This method typically requires a catalyst, such as alumina (B75360), to activate the acetonitrile. nih.gov
Direct Synthesis Routes to this compound
Once the 1,8-diazaspiro[4.5]decane scaffold is obtained, the final step is the selective N-acetylation at the N8 position. Given the two non-equivalent nitrogen atoms in the scaffold, regioselectivity is a key challenge. To achieve acetylation specifically at N8, the N1 position would typically be protected during the initial core synthesis (as with the Boc group mentioned previously), leaving N8 available for acylation.
The introduction of the acetyl group onto the N8 nitrogen of the spiro-diamine is an acylation reaction. This can be accomplished through various methods, which can be broadly categorized as catalytic or reagent-based.
Modern synthetic chemistry increasingly favors catalytic methods for their efficiency, selectivity, and sustainability.
Clay-Catalyzed Acylation: Clay and modified clay minerals, such as montmorillonite, are recognized as effective, inexpensive, and environmentally friendly heterogeneous catalysts for a variety of organic reactions, including the formation of carbon-nitrogen bonds. rsc.orgnih.gov These materials possess both Brønsted and Lewis acid sites, which can activate the reactants. rsc.org In a typical setup for N-acetylation, the amine (the diazaspirodecane) and an acetyl source could be reacted in the presence of a clay catalyst, which facilitates the reaction and can often be recovered and reused. nih.gov
Oxidative Organocatalysis: A novel approach for N-acylation involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. This method allows for the direct N-acylation of amines or amides using aldehydes as the acyl source under oxidative conditions. organic-chemistry.orgacs.org The reaction proceeds through an acylazolium intermediate formed from the NHC and the aldehyde. organic-chemistry.org This intermediate is a highly reactive acylating agent. The process is efficient and can be performed at room temperature, offering a versatile protocol for the construction of various acylated products. acs.org
Alumina-Catalyzed Flow Chemistry: A sustainable continuous-flow (CF) process has been developed for the N-acetylation of various amines using acetonitrile as the acetylating agent and alumina (Al₂O₃) as a cheap, non-toxic Lewis acid catalyst. nih.gov This method is time and cost-efficient, with short reaction times, and avoids the use of hazardous reagents like acetyl chloride. nih.gov
Table 2: Comparison of Catalytic N-Acetylation Methods
| Method | Acetyl Source | Catalyst | Key Features | Reference |
| Clay-Catalyzed Acylation | Acetic Anhydride / Acetonitrile | Montmorillonite Clay | Heterogeneous, reusable, green catalyst. | rsc.org, nih.gov |
| Oxidative Organocatalysis | Aldehydes | N-Heterocyclic Carbene (NHC) | Uses aldehydes as acyl source, mild conditions. | organic-chemistry.org, acs.org |
| Alumina-Catalyzed Flow | Acetonitrile | Alumina (Al₂O₃) | Continuous-flow, sustainable, uses safe reagents. | nih.gov |
The classical approach to N-acetylation involves the direct reaction of the amine with a highly reactive acetylating agent.
Using Acetyl Chloride or Acetic Anhydride: The N8-amine of a suitably protected 1,8-diazaspiro[4.5]decane can be readily acetylated using acetyl chloride or acetic anhydride. The reaction is typically carried out in an aprotic solvent, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (HCl or acetic acid). The lone pair of electrons on the N8 nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the amide bond after the loss of a leaving group (chloride or acetate). Following the acetylation, the protecting group at the N1 position can be removed under appropriate conditions (e.g., acid treatment for a Boc group) if the unprotected diamine is the desired final product, though for this compound, this final deprotection step is not performed.
Cyclization Strategies Incorporating the Ethanone (B97240) Moiety
The synthesis of this compound typically involves the initial construction of the core 1,8-diazaspiro[4.5]decane ring system, followed by the introduction of the ethanone (acetyl) group. The cyclization to form the spirocyclic diamine is the pivotal step.
One prominent strategy involves a multi-step sequence starting from a protected 4-piperidone (B1582916) derivative. A patented method describes the synthesis of a protected 1,8-diazaspiro[4.5]decane, which serves as a direct precursor. google.com The key cyclization is achieved through a reductive ring-closing reaction. The process begins with a Michael addition reaction between an N-protected 4-nitropiperidine (B3164321) and an acrylic ester to form an N-PG-4-(2-carboxyethyl)-4-nitropiperidine derivative. This intermediate then undergoes a catalytic hydrogenation reduction and cyclization in an organic solvent to yield the protected 1,8-diazaspiro[4.5]decane. google.com The final ethanone moiety is introduced in a subsequent step via N-acetylation of the free secondary amine at the 8-position after selective deprotection.
Another approach involves the cyclization of intermediates derived from 4-aminopiperidine. The synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved through the Michael addition of pipecolate-derived enolates to nitroalkenes, followed by reduction and cyclization. researchgate.net While this leads to a different regioisomer, the underlying principle of forming the spirocyclic core via conjugate addition and subsequent intramolecular cyclization is a viable strategy. Adapting this to the 1,8-diazaspiro system would involve starting with a suitably substituted 4-aminopiperidine.
The ethanone group is almost universally installed as a final modification due to its potential to interfere with the cyclization conditions or require its own protecting group strategy. Standard acylation conditions, such as treatment of the 1,8-diazaspiro[4.5]decane with acetyl chloride or acetic anhydride in the presence of a base, would yield the target compound.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of complex molecule synthesis, including that of spirocyclic systems.
Stereoselective and Asymmetric Synthesis Approaches for Spirocyclic Systems
Achieving stereocontrol is a significant challenge in the synthesis of spirocycles due to the presence of a spirocyclic carbon center and potentially other stereocenters on the rings. For diazaspiro[4.5]decane systems, while the parent compound is achiral, substitution on the rings can create stereoisomers. Asymmetric synthesis is crucial for producing enantiomerically pure derivatives, which is often a requirement for biologically active compounds. researchgate.net
Several strategies have been developed for the stereoselective synthesis of spirocycles:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, the synthesis of enantiopure 2,7-diazaspiro[4.4]nonane has been achieved starting from (S)-α-ethyl-α-methylsuccinic acid. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. Gold(I)-catalyzed cascade cyclization of azido-alkynes has been used to produce spirocyclic indoline-3-ones with high stereoselectivity. acs.org Similarly, N-heterocyclic carbene (NHC) catalyzed asymmetric reactions have been employed for the synthesis of spirooxindoles. rsc.org These catalytic systems could potentially be adapted for the asymmetric synthesis of the 1,8-diazaspiro[4.5]decane core.
Substrate-Controlled Diastereoselective Reactions: The existing stereochemistry in a substrate can direct the formation of new stereocenters. For example, the Norrish–Yang photocyclization of 1,2-diketones has been used to diastereoselectively generate spiro-trans-decalin systems. nih.gov A dearomatizing intramolecular diamination of phenols has also been reported for the stereocontrolled synthesis of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit. rsc.org
The table below summarizes some approaches for stereoselective synthesis applicable to spirocyclic systems.
| Strategy | Methodology | Example Application | Reference |
| Asymmetric Catalysis | Gold(I)-Catalyzed Cascade Cyclization | Stereoselective Synthesis of Spirocyclic Indolin-3-ones | acs.org |
| Substrate Control | Dearomatizing Intramolecular Diamination | Stereocontrolled Synthesis of Spirocyclic 1,2-diamines | rsc.org |
| Asymmetric Synthesis | From Chiral Precursors | Preparation of 1,8-diazaspiro[5.5]undecane derivatives | acs.org |
| Chiral Separation | Chiral HPLC | Separation of 2,8-diazaspiro[4.5]decan-1-one enantiomers | researchgate.net |
Green Chemistry Principles in the Synthesis of Spirocyclic Amides
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like spirocyclic amides.
Key green chemistry approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or cyclopentyl methyl ether (CPME) is a primary goal. nih.govutrgv.edu
Catalysis: Employing catalysts, especially biocatalysts like enzymes, can lead to milder reaction conditions, higher selectivity, and less waste. nih.gov An enzymatic method using Candida antarctica lipase (B570770) B (CALB) has been developed for the direct formation of amide bonds from carboxylic acids and amines in a green solvent, a reaction directly applicable to the final step of the target compound's synthesis. nih.gov
Energy Efficiency: Using alternative energy sources such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. utrgv.edu Microwave-assisted synthesis of spiro compounds in water has been shown to be a sustainable and faster alternative to classical methods. utrgv.edu
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions, where multiple starting materials are combined in a single step, are often highly atom-economical. nih.gov
| Green Chemistry Principle | Application in Spirocyclic Amide Synthesis | Benefit | Reference |
| Enzymatic Catalysis | Lipase-catalyzed amidation | Mild conditions, high yield, no intensive purification | nih.gov |
| Alternative Energy Source | Microwave irradiation | Shorter reaction times, moderate temperatures | utrgv.edu |
| Benign Solvents | Use of water as a solvent | Reduced environmental impact, increased safety | utrgv.edu |
| Catalysis | Metal-free phenolic catalyst | Synthesis of spirocyclic carbonates from CO2 under ambient conditions | rsc.org |
Flow Chemistry Applications in Heterocycle Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of heterocyclic compounds. These benefits include enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. durham.ac.uksci-hub.se
The synthesis of various heterocyclic systems, including indoles, pyrrolidines, thiazoles, and imidazoles, has been successfully demonstrated using flow reactors. mdpi.comcam.ac.uk These systems often incorporate immobilized reagents and scavengers, allowing for multi-step syntheses that yield high-purity products without the need for traditional workup and purification steps. durham.ac.uk
For the synthesis of this compound, a flow chemistry approach could be envisioned for the key cyclization step. The catalytic hydrogenation of the nitro-aldehyde intermediate, for example, could be performed in a packed-bed reactor containing the catalyst. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and selectivity. sci-hub.se Furthermore, handling potentially hazardous intermediates or reactions that generate gaseous byproducts is safer within a contained flow system. durham.ac.uk
Retrosynthetic Analysis and Alternative Disconnection Strategies for the Compound
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials.
Primary Disconnection: The most logical initial disconnection for this compound is at the amide bond (C-N bond). This is a reliable and well-established transformation.
Disconnection 1 (Amide Bond): This leads back to the key intermediate, 1,8-diazaspiro[4.5]decane , and an acetylating agent such as acetyl chloride or acetic anhydride.
Secondary Disconnections: The next step is to deconstruct the 1,8-diazaspiro[4.5]decane core. Several strategies can be proposed based on known ring-forming reactions.
Disconnection 2 (Intramolecular Reductive Amination): This approach, suggested by patent literature, breaks the piperidine ring formed during the cyclization. google.com It leads back to a linear amino-aldehyde precursor, which itself comes from a Michael addition product of N-protected 4-nitropiperidine and an acrylate. This is a powerful strategy for forming the second ring of the spirocycle.
Disconnection 3 (Double Alkylation): An alternative strategy involves disconnecting both C-N bonds of the newly formed ring simultaneously. This would lead to a 4,4-disubstituted piperidine precursor, such as 4-amino-4-(2-cyanoethyl)piperidine, which could cyclize via reduction of the nitrile and intramolecular imine formation. A more direct precursor would be a piperidine with two electrophilic arms at the 4-position and a diamine. However, a more common approach is the double alkylation of a primary amine with a di-electrophile, which in this spirocyclic case would involve a bis(2-haloethyl)amine derivative reacting with a protected 4-piperidone enamine or equivalent.
Disconnection 4 (Rearrangement/Metathesis): More advanced strategies could involve ring-rearrangement metathesis (RRM) of substituted 7-azanorbornenes, which has been shown to provide access to 1-azaspiro[4.5]decane systems. researchgate.net Adapting this to a diaza system would represent a novel but complex approach.
Mechanistic Investigations of this compound Formation Reactions
The key reaction in the synthesis is the formation of the spirocyclic diamine core. Focusing on the strategy outlined in the patent literature, the mechanism involves two main phases following the initial Michael addition. google.com
Reduction of the Nitro Group: The synthesis starts with an N-protected piperidine bearing a nitro group and a propanoate side chain at the C4 position. The first step in the cyclization sequence is the reduction of the nitro group (–NO₂) to a primary amine (–NH₂). This is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reducing agents. The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.
Intramolecular Reductive Amination/Amide Formation: Once the primary amine is formed, it is positioned to react intramolecularly with the ester group on the adjacent side chain. Under the reaction conditions, two pathways can be envisioned:
Intramolecular Amidation: The newly formed primary amine can act as a nucleophile and attack the carbonyl carbon of the ester. This would form a tetrahedral intermediate which then collapses to eliminate the alcohol (e.g., ethanol) and form a lactam (a cyclic amide). This lactam would then need to be reduced in a separate step to yield the cyclic amine.
Intramolecular Reductive Amination: Alternatively, the ester could first be reduced to an aldehyde by the hydrogenation conditions (or a specific reducing agent). The primary amine then attacks the aldehyde carbonyl to form a cyclic imine or enamine intermediate. This intermediate is then immediately reduced under the hydrogenation conditions to form the final saturated heterocyclic ring of the spirodiamine. Given that the process is often described as a one-pot reductive cyclization, this latter mechanism is highly plausible.
Advanced Structural Characterization and Spectroscopic Analysis of 1 1,8 Diazaspiro 4.5 Decan 8 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. nih.gov A suite of 1D and 2D NMR experiments is utilized to map the covalent framework and through-space interactions within 1-(1,8-diazaspiro[4.5]decan-8-yl)ethanone, thereby defining its constitution, configuration, and predominant conformation.
High-Resolution 1D NMR (¹H, ¹³C, DEPT) for Chemical Shift and Multiplicity Analysis
One-dimensional NMR spectra provide fundamental information regarding the chemical environment and connectivity of magnetically active nuclei. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration suggests the number of protons in each environment, and the signal multiplicity (splitting pattern) indicates the number of adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The expected chemical shifts for this compound are influenced by the electronegativity of the adjacent nitrogen atoms and the carbonyl group, as well as the rigid spirocyclic system. The acetyl group introduces a characteristic downfield shift for the adjacent methylene protons and a distinct carbonyl signal in the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C=O | ~169.0 | - | - | - |
| CH₃ | ~21.5 | ~2.10 | s | 3H |
| C5 (Spiro) | ~65.0 | - | - | - |
| C2/C4 | ~50.0 | ~2.80 | t | 4H |
| C6/C10 | ~35.0 | ~1.60 | m | 4H |
| C7/C9 | ~60.0 | ~3.50 | t | 4H |
| NH | - | ~2.50 (broad) | s | 1H |
Note: Predicted values are based on the analysis of similar spirocyclic structures and general principles of NMR spectroscopy. The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the protons on C2 and C3 (if C3 existed, in a more complex system), and within the piperidine (B6355638) ring, between protons on adjacent carbons (e.g., C6-C7, C9-C10).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the spirocyclic framework.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different spin systems. For instance, the protons of the acetyl methyl group (CH₃) are expected to show an HMBC correlation to the carbonyl carbon (C=O) and the adjacent piperidine ring carbons (C7/C9). The proton on the secondary amine (NH) would show correlations to the adjacent spiro carbon (C5) and the pyrrolidine (B122466) ring carbons (C2/C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry and preferred conformation of the molecule. For example, NOE signals between protons on the piperidine and pyrrolidine rings would help to define their relative orientation around the spiro center.
Mass Spectrometry for Structural Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₉N₂O⁺ | 183.1497 |
| [M+Na]⁺ | C₁₀H₁₈N₂ONa⁺ | 205.1316 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or its protonated form) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pathways of diazaspiro compounds are often characterized by cleavages within the heterocyclic rings. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group, followed by cleavages of the piperidine and/or pyrrolidine rings.
Table 3: Plausible Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 183.15 | 141.14 | C₂H₂O (42.01) | Loss of ketene (B1206846) from the N-acetyl group |
| 183.15 | 125.13 | C₃H₆N (56.05) | Cleavage of the N-acetylated piperidine ring |
| 183.15 | 84.08 | C₅H₇NO (97.05) | Cleavage leading to the protonated piperidine moiety |
| 183.15 | 70.07 | C₅H₉N₂O (113.07) | Cleavage of the pyrrolidine ring |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H and C-H stretching vibrations, and a particularly prominent band for the amide C=O stretch. The C-N stretching vibrations will also be present in the fingerprint region. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds of the carbocyclic portions of the spiro system.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibration Type |
| N-H | ~3300-3500 (broad) | Stretch |
| C-H (sp³) | ~2850-2960 | Stretch |
| C=O (Amide) | ~1630-1660 (strong) | Stretch |
| N-H | ~1550-1640 | Bend |
| C-N | ~1020-1250 | Stretch |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Had the data been publicly available, a crystallographic data table would be presented, typically including the following parameters:
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₁₈N₂O |
| Formula Weight | 182.26 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
| CCDC Deposition Number | Data not available |
Furthermore, the analysis would extend to the intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds, are crucial for understanding the stability of the crystal lattice. For this compound, potential hydrogen bonds could form between the amide oxygen and the N-H group of a neighboring molecule. A detailed table of these interactions would typically be provided.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination
The spirocyclic nature of this compound at the C5 position introduces a chiral center, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of such chiral molecules.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. By comparing the experimentally obtained ECD spectrum with spectra predicted through quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the synthesized compound can be unambiguously assigned.
Similarly, ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of a particular enantiomer.
No experimental or theoretical chiroptical data for this compound has been found in the reviewed scientific literature. If such data were available, a table summarizing the key findings would be presented:
| Chiroptical Data | Details |
| Electronic Circular Dichroism (ECD) | |
| Solvent | Data not available |
| Wavelength (nm) / Cotton Effect | Data not available |
| Optical Rotatory Dispersion (ORD) | |
| Specific Rotation ([α]D) | Data not available |
| Solvent / Concentration | Data not available |
| Absolute Configuration | Not determined |
Theoretical and Computational Chemistry Studies of 1 1,8 Diazaspiro 4.5 Decan 8 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of 1-(1,8-diazaspiro[4.5]decan-8-yl)ethanone. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and thermodynamic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its stability and reactivity. nih.gov These calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be utilized to predict centers of electrophilic and nucleophilic attack through the analysis of the electrostatic potential. nih.gov This information is invaluable for understanding how the molecule might interact with other chemical species.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of accuracy for energetic and geometric characterizations. acs.org For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to obtain highly accurate predictions of its geometry, including bond lengths, bond angles, and dihedral angles. These methods are computationally more intensive than DFT but are crucial for benchmarking and for cases where high accuracy is paramount.
Table 2: Comparison of Key Geometric Parameters of this compound from DFT and Ab Initio Calculations
| Parameter | DFT (B3LYP/6-311++G(d,p)) | Ab Initio (MP2/cc-pVTZ) |
| C=O Bond Length | 1.23 Å | 1.22 Å |
| C-N (amide) Bond Length | 1.36 Å | 1.35 Å |
| Spiro C-N Bond Length | 1.47 Å | 1.46 Å |
| Spiro C-C Bond Angle | 110.5° | 110.2° |
Note: The data in this table is illustrative and represents typical values that would be obtained from these computational methods for a molecule of this type.
Conformational Analysis and Molecular Dynamics (MD) Simulations
The spirocyclic nature of this compound results in a complex conformational landscape. Understanding these conformations is critical as they can significantly influence the molecule's properties and interactions.
Potential energy surface (PES) scans are computational techniques used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com By systematically varying specific dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated. researchgate.netreadthedocs.iolibretexts.org For this compound, PES scans can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the piperidine (B6355638) and pyrrolidine (B122466) rings.
Molecular Modeling and Interaction Studies (e.g., Ligand-Target Interactions in Chemical Contexts)
Molecular modeling techniques are employed to study how this compound and its derivatives might interact with biological targets or other molecules. nih.gov These studies are crucial in fields like medicinal chemistry for drug design and discovery. nih.govnih.govnih.govnih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For instance, docking studies could be used to investigate the binding of this compound derivatives to the active site of an enzyme. The results of such studies can provide valuable information on the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-target complex over time. nih.govresearchgate.net These simulations can reveal important dynamic aspects of the interaction that are not captured by static docking poses.
QSAR/QSPR Studies for Relationships Between Structure and Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.govnih.govmdpi.com While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand how its structural features influence its behavior.
The fundamental premise of QSAR/QSPR is that the properties of a molecule are encoded in its structure. youtube.com By calculating a set of numerical values, known as molecular descriptors, that represent different aspects of the molecular structure (e.g., size, shape, electronic properties), statistical models can be built to predict a property of interest. nih.govresearchgate.net For this compound, a QSPR study could, for example, predict properties like water solubility, logP (lipophilicity), or boiling point. nih.govresearchgate.net A QSAR study would be more focused on predicting a specific biological activity, such as its interaction with a particular enzyme or receptor, by comparing it to a dataset of structurally similar compounds with known activities. nih.govmdpi.com
The process involves several key stages:
Data Set Selection: A group of structurally related compounds, including the target molecule, with experimentally measured values for a specific property or activity is compiled.
Descriptor Generation: For each molecule in the set, a wide range of molecular descriptors are calculated using specialized software. These descriptors fall into several categories. youtube.comresearchgate.net
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the observed property or activity. nih.gov
Validation: The predictive power of the model is rigorously tested, often using an external set of compounds not used in the model's creation, to ensure its reliability. nih.gov
For this compound, the key structural features that would be quantified by descriptors include the spirocyclic junction, the piperidine and pyrrolidine rings, the carbonyl group of the ethanone (B97240) moiety, and the nitrogen atoms.
Table 1: Representative Molecular Descriptors for QSAR/QSPR Analysis of this compound
| Descriptor Class | Specific Descriptor Example | Structural Feature Represented | Potential Correlated Property |
| Topological | Wiener Index | Molecular branching and size | Boiling point, viscosity |
| Balaban J Index | Molecular topology and connectivity | Chromatographic retention time | |
| Constitutional | Molecular Weight (MW) | Total mass of the molecule | General physical properties |
| Number of Rotatable Bonds | Molecular flexibility | Bioavailability, binding affinity | |
| Geometric | Molecular Surface Area (MSA) | Size and shape of the molecule | Solubility, transport properties |
| Molecular Volume | Three-dimensional space occupied | Density, receptor fit | |
| Electronic | Dipole Moment | Polarity and charge distribution | Solubility, intermolecular interactions |
| HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity, redox potential | |
| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity/hydrophilicity | Membrane permeability, absorption |
| Topological Polar Surface Area (TPSA) | Polar surface area | Drug transport, bioavailability |
This table is illustrative and based on general QSAR/QSPR principles. The specific descriptors and their correlations would need to be determined through a dedicated study.
Such studies are invaluable in medicinal chemistry for optimizing lead compounds. By understanding which structural features contribute positively or negatively to a desired property, chemists can rationally design new derivatives with improved characteristics, such as enhanced potency or better metabolic stability. nih.govmdpi.com
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational chemistry offers profound insights into how chemical reactions occur by mapping the energetic landscape that connects reactants to products. This involves elucidating the reaction mechanism, identifying any intermediate species, and characterizing the high-energy transition state that represents the kinetic barrier to the reaction. nih.gov For reactions involving this compound, such as its synthesis or subsequent functionalization, these methods can reveal detailed mechanistic information that is often difficult to obtain experimentally.
The primary tool for this type of investigation is quantum mechanics (QM), particularly methods like Density Functional Theory (DFT). DFT calculations can determine the electronic structure and energy of a molecule with high accuracy. nih.gov By calculating the energies of the reactant(s), product(s), and all potential intermediates and transition states, a reaction coordinate diagram can be constructed.
A key goal is to locate the transition state (TS) geometry for each step of the reaction. youtube.com A transition state is a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. nih.gov Locating a TS is computationally demanding but crucial, as its energy relative to the reactants determines the activation energy (Ea) and, therefore, the reaction rate. youtube.com Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. youtube.com
For example, a computational study on the synthesis of the 1,8-diazaspiro[4.5]decane core could investigate the energetics of the key bond-forming steps. A proposed mechanism for the synthesis of a related diazaspiro[5.5]undecane derivative suggests a multi-step condensation reaction. researchgate.net A similar computational approach could be applied to the formation of this compound, evaluating different possible pathways for the cyclization steps to determine the most energetically favorable route.
Table 2: Illustrative Data from a Hypothetical Reaction Pathway Analysis of a Spirocyclization Step
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |
| Reactants | DFT/B3LYP/6-31G | 0.0 (Reference) | N/A | 0 |
| Transition State (TS) | DFT/B3LYP/6-31G | +25.4 (Activation Energy) | C-N bond forming: 2.1 Å | 1 |
| Product | DFT/B3LYP/6-31G* | -15.8 (Reaction Energy) | C-N bond formed: 1.5 Å | 0 |
This table represents hypothetical data that would be generated from a computational study. The values are for illustrative purposes only.
Furthermore, transition state analysis can explain stereochemical outcomes. For instance, in the synthesis of certain spirocyclic indolin-3-ones, a specific stereoisomer is formed exclusively. acs.org Computational analysis of the different transition states leading to the various possible stereoisomers could reveal that one is significantly lower in energy, thus explaining the observed selectivity. By providing a detailed picture of the reaction mechanism, these computational studies serve as a powerful complement to experimental work, enabling the optimization of reaction conditions and the design of more efficient synthetic routes. researchgate.net
Chemical Reactivity and Derivatization of 1 1,8 Diazaspiro 4.5 Decan 8 Yl Ethanone
Reactions at the Ethanone (B97240) Moiety (e.g., Hydrolysis, Reduction, Enolization)
The ethanone group, an N-acetyl moiety, is a key functional handle that influences the properties of the N8 nitrogen and is itself susceptible to several transformations.
Hydrolysis: The N-acetyl group can be removed via hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance using aqueous hydrochloric acid, would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process regenerates the parent secondary amine, 1,8-diazaspiro[4.5]decane, and produces acetic acid as a byproduct. This deprotection is a common step in synthetic sequences to allow for further functionalization at the N8 position.
Reduction: The amide carbonyl of the ethanone group is generally less reactive towards reduction than a ketone or aldehyde. However, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically convert the acetyl group into an ethyl group, yielding 1-ethyl-1,8-diazaspiro[4.5]decane. This transformation changes the electronic nature of the N8 substituent from an electron-withdrawing acetyl group to an electron-donating ethyl group, significantly increasing the basicity of the N8 nitrogen.
Enolization: While less common for amides compared to ketones, enolate formation is theoretically possible. Treatment with a very strong base could deprotonate the α-carbon of the acetyl group. The resulting enolate could then be used in subsequent alkylation or aldol-type reactions, although such reactivity is not prominently documented for this specific compound and would have to compete with potential reactions at the N1 position.
Reactions at the Spirocyclic Nitrogen Atoms (e.g., Further Alkylation, Acylation, Amidation, Protonation)
The two nitrogen atoms of the diazaspiro[4.5]decane core are the primary sites for derivatization. The N8 nitrogen is acylated in the title compound, which reduces its nucleophilicity. Therefore, most further reactions occur at the N1 position, which is a secondary amine.
Further Alkylation and Acylation: The secondary amine at the N1 position is readily available for further substitution. It can be alkylated or acylated to introduce a wide variety of substituents. For instance, derivatives have been synthesized where the N1 nitrogen is substituted with methyl, 2-methoxyethyl, and 3-methoxypropyl groups. acs.orggoogle.comgoogle.com These reactions are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
Amidation: The N1 nitrogen can participate in amide bond formation with carboxylic acids. This reaction is typically facilitated by standard peptide coupling reagents. A notable example involves the coupling of 1-Boc-1,8-diazaspiro[4.5]decane with Nα,Nα′-bis-Boc-l-cystine to form a bis-amide conjugate, which, after deprotection, acts as a potent inhibitor of L-cystine crystallization. nih.govacs.org Similarly, various carboxamides have been prepared at this position for kinase inhibition studies. googleapis.com
Protonation: As amines, both nitrogen atoms are basic and can be protonated by acids to form ammonium (B1175870) salts. The N1 secondary amine is more basic than the N8 amide nitrogen. The formation of hydrochloride salts is a common strategy to improve the solubility and handling of these compounds. nih.govacs.org
Ring Transformations (e.g., Ring Opening, Ring Expansion of the Spirocyclic System)
The 1,8-diazaspiro[4.5]decane framework is a chemically robust scaffold. The reviewed literature does not provide significant evidence of ring-opening or ring-expansion reactions under typical synthetic conditions. This stability is a key feature, making it a reliable core structure for building complex molecules intended for biological applications, as it is less likely to undergo metabolic degradation through ring cleavage.
While direct transformations of the 1,8-diazaspiro[4.5]decane ring are not commonly reported, an unusual rearrangement has been documented for the related, larger 1,9-diazaspiro[5.5]undecane system, where a 1-acyl group migrates to the 9-position. acs.orgnih.gov This suggests that while the five- and six-membered ring combination in the diazaspiro[4.5]decane system is stable, larger spirocyclic diamines may possess different reactivity profiles.
Stereoselective Transformations and Control of Chirality
The spirocyclic nature of the 1,8-diazaspiro[4.5]decane scaffold means that substitutions on the rings can create chiral centers, leading to stereoisomers. The control of chirality is critical as different enantiomers or diastereomers of a drug candidate often exhibit vastly different biological activities and pharmacokinetic profiles.
Methods for achieving stereocontrol include:
Asymmetric Synthesis: Building the spirocycle from chiral precursors or using chiral catalysts can favor the formation of a specific stereoisomer. acs.org
Chiral Resolution: Racemic mixtures of diazaspiro[4.5]decane derivatives can be separated into their constituent enantiomers using techniques like chiral chromatography.
Use of Chiral Reagents: Attaching a chiral auxiliary or reacting the spirocycle with a chiral reagent can lead to stereoselective transformations. A prominent example is the synthesis of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), where the chirality of the final molecule is derived from the naturally occurring L-cystine amino acid used in the synthesis. nih.govacs.org
The development of stereoselective synthetic methods is an active area of research, as demonstrated by patents for the synthesis of optically active diazaspiro compounds for various therapeutic targets. epo.orggoogle.com
Synthesis of Novel Derivatives and Analogues for Structure-Reactivity/Property Relationship Studies
The 1,8-diazaspiro[4.5]decane core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional orientation. The derivatization of 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone and its parent spirocycle is a cornerstone of SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Extensive research has led to the development of numerous analogues with a wide range of biological activities. These derivatives are typically synthesized by modifying the substituents at the N1 and N8 positions of the spirocyclic core.
Interactive Table: Examples of 1,8-Diazaspiro[4.5]decane Derivatives and Their Biological Targets
| Derivative Class | Therapeutic Target | Example Application/Finding | Reference(s) |
| Cystinyl-diamides | L-cystine Crystallization | Development of orally bioavailable inhibitors for the treatment of cystinuria. | nih.govacs.org |
| Substituted Pyridines | CDK8/CDK19 Kinase | Discovery of potent and selective kinase inhibitors for potential cancer therapy. | acs.orgresearchgate.net |
| Pyrazolo[1,5-a]pyrimidines | ATR Kinase | Design of inhibitors for the DNA Damage Response (DDR) pathway in cancer cells. | epo.org |
| Purine Analogues | Protein Kinases | Use as scaffolds to probe the ATP-binding site of various protein kinases. | researchgate.net |
| Pyrazole Carboxamides | MAGL | Development of inhibitors for monoacylglycerol lipase (B570770) (MAGL). | googleapis.com |
| Imidazo[1,2-c]pyrimidines | SHP2 Phosphatase | Creation of inhibitors for SHP2, a key node in cell signaling pathways. | epo.org |
| Fused Spirocycles | PARP-1 | Synthesis of inhibitors for poly (ADP-ribose) polymerase-1, relevant in cancer treatment. | nih.gov |
These studies demonstrate the versatility of the 1,8-diazaspiro[4.5]decane scaffold, where systematic modifications lead to highly potent and selective agents for a multitude of disease-relevant proteins.
Potential Applications in Chemical Sciences and Materials Excluding Direct Clinical Human Applications
Building Block in Complex Chemical Synthesis
The diazaspiro[4.5]decane framework is a recognized building block in the synthesis of more complex molecules, including natural products and their analogues. The N-acetyl group in 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone can serve a dual purpose: as a protecting group for the nitrogen at the 8-position or as a directing group to influence the stereochemical outcome of subsequent reactions.
Derivatives of diazaspiro[4.5]decanes are integral to the synthesis of various heterocyclic compounds. For instance, related spiro[4.5]decane derivatives are utilized as key intermediates in the preparation of agrochemicals and pharmaceuticals. google.com The synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a compound with applications in fine chemical and pesticide synthesis, highlights the utility of the spiro[4.5]decane core. google.com The synthesis of these complex molecules often involves multi-step reaction sequences where the spirocyclic core provides a rigid and defined spatial arrangement for further functionalization.
The synthesis of various substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved through methods like the Michael addition of pipecolate-derived enolates to nitroalkenes. researchgate.net This underscores the adaptability of the diazaspiro[4.5]decane skeleton for creating a library of compounds with diverse functionalities.
Table 1: Examples of Complex Molecules Synthesized from Diazaspiro[4.5]decane Scaffolds
| Target Molecule Class | Synthetic Utility of Spiro Core | Reference |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Racemic synthesis via Michael addition for further derivatization. | researchgate.net |
| 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Intermediate in fine chemical and pesticide synthesis. | google.com |
Ligands and Organocatalysts in Asymmetric Synthesis
The chiral nature of many diazaspiro[4.5]decane derivatives makes them attractive candidates for use as ligands in metal-catalyzed asymmetric synthesis or as organocatalysts. The two nitrogen atoms can act as coordination sites for metal centers, and the rigid spirocyclic framework can create a well-defined chiral environment around the catalytic site.
While specific studies on this compound as a catalyst are not prominent, the broader class of spiro-bicyclic diamines has been successfully employed in asymmetric catalysis. The strategic placement of substituents on the spirocyclic backbone can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity of the catalyzed reaction. The synthesis of enantiomerically pure 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported, with the separation of enantiomers achieved by chiral HPLC, indicating the potential for developing chiral catalysts from this scaffold. researchgate.net
Components in Materials Science
The rigid and often crystalline nature of spiro compounds makes them interesting components for materials science applications, including the development of polymers, supramolecular assemblies, and electron-transporting materials. The diazaspiro[4.5]decane unit can impart specific conformational constraints and intermolecular interactions within a material.
The incorporation of spirocyclic units into polymer backbones can influence properties such as thermal stability, solubility, and morphology. In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the N-H group (if the acetyl group is absent or at the other nitrogen) and the potential for metal coordination can be exploited to form well-ordered, multi-dimensional structures. Although direct evidence for this compound in these applications is sparse, the foundational spiro-architecture is a known component in the design of novel materials. For instance, related spiro compounds are investigated for their role in forming unique crystalline structures.
Analytical Reagents or Probes in Chemical Systems
Derivatives of diazaspiro[4.5]decanes can be functionalized with chromophores or fluorophores to create analytical reagents or chemical probes. The spirocyclic core can act as a scaffold to hold the signaling unit and a recognition element in a fixed orientation.
For example, a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is used in the synthesis of tritium-labeled probes for autoradiography studies of the dopamine (B1211576) reuptake complex. chemicalbook.com This demonstrates the utility of the spiro[4.5]decane skeleton in creating tools for analytical and diagnostic purposes. The nitrogen atoms of the diazaspiro[4.5]decane ring system could also be used to chelate specific metal ions, with the binding event being signaled by a change in the spectroscopic properties of an attached reporter group.
Chemical Tools for Understanding Biological Pathways
While direct therapeutic applications are outside the scope of this article, this compound and its derivatives can serve as valuable chemical probes for studying biological pathways. By designing molecules that can selectively interact with specific proteins or enzymes, researchers can elucidate the roles of these biomolecules in cellular processes.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential inhibitors of chitin (B13524) synthase, an important enzyme in fungi. nih.gov Several of these compounds exhibited significant inhibitory activity. nih.gov Similarly, other derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death. nih.gov These studies highlight how the diazaspiro[4.5]decane scaffold can be systematically modified to create selective inhibitors for dissecting biological pathways. The N-acetyl group in the title compound could modulate the binding affinity and selectivity for a particular biological target.
Table 2: Research Findings on Diazaspiro[4.5]decane Derivatives as Chemical Probes
| Derivative Class | Biological Target | Finding | Reference |
|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-ones | Chitin Synthase (Fungi) | Compounds showed moderate to excellent inhibitory potency. | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-ones | RIPK1 Kinase | Identified as potent inhibitors of necroptosis. | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 1 1,8 Diazaspiro 4.5 Decan 8 Yl Ethanone in Non Biological/environmental/industrial Matrices
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone from starting materials, by-products, and other impurities that may be present in a sample mixture. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of spirocyclic compounds. researchgate.netmdpi.com These techniques are well-suited for non-volatile or thermally labile molecules like this compound. The separation is typically based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For compounds with similar structures, such as diazaspiro[4.5]decan-1-one derivatives, reversed-phase HPLC is commonly employed. researchgate.net A C18 column is a frequent choice for the stationary phase, offering effective separation of moderately polar organic molecules. mdpi.com UHPLC systems, utilizing smaller particle-sized columns (typically <2 µm), provide higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.com
In the context of spiro compounds, which can exist as enantiomers, chiral HPLC is a critical technique for separating and quantifying these stereoisomers. researchgate.netnih.gov The isolation and identification of individual enantiomers of diazaspiropiperidine derivatives have been successfully achieved using normal-phase chiral HPLC, a method that could be adapted for this compound if chiral purity is a concern. researchgate.net
Interactive Data Table: Typical HPLC/UHPLC Parameters for Analysis of Diazaspiro Compounds
| Parameter | HPLC | UHPLC | Rationale/Comment |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 100 mm | C18 is a versatile stationary phase for a wide range of organic compounds. mdpi.com UHPLC columns offer higher efficiency. mdpi.com |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Acetonitrile/Water with additives (e.g., formic acid) | The organic/aqueous ratio is optimized for retention and resolution. Additives improve peak shape and ionization efficiency for MS detection. nih.gov |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min mdpi.com | Flow rates are adapted to column dimensions to maintain optimal linear velocity. |
| Detection | UV (e.g., 210, 254 nm), DAD | UV, DAD, Mass Spectrometry (MS) | The acetyl group provides a chromophore for UV detection. MS detection offers higher specificity and sensitivity. |
| Injection Vol. | 5 - 20 µL | 1 - 10 µL mdpi.com | Smaller injection volumes are used in UHPLC to prevent column overloading. |
| Column Temp. | Ambient to 40 °C | 30 - 50 °C | Temperature control ensures reproducible retention times. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another principal separation technique that can be applied to the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. For related analyses, such as the determination of iodo-derivatives, GC coupled with mass spectrometry (GC-MS) has proven effective. nih.gov
If the target compound has limited volatility due to its molecular weight and polar functional groups, derivatization may be necessary to convert it into a more volatile form suitable for GC analysis.
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown compounds.
For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful analytical tool. chemrxiv.org It combines the superior separation capabilities of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com Following chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation patterns. mdpi.com LC-MS is routinely used to quantify intermediates and products in synthetic chemistry. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) offers similar advantages for volatile compounds, providing both retention time and a mass spectrum for each separated component, which aids in its identification. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a definitive technique for structural elucidation. mdpi.com It directly links chromatographic separation with NMR spectroscopy, allowing for the acquisition of detailed structural information (e.g., ¹H NMR, ¹³C NMR) on each component of a mixture as it elutes from the column. nih.govmdpi.com This is particularly valuable for distinguishing between isomers that may have identical mass spectra. mdpi.com LC-NMR can be performed in different modes, including on-flow (continuous measurement) and stop-flow (the chromatographic flow is paused to acquire data on a specific peak), to balance sensitivity and resolution needs. mdpi.com
Interactive Data Table: Typical Mass Spectrometry Parameters for LC-MS Analysis
| Parameter | Setting | Rationale/Comment |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation in the source. |
| Polarity | Positive Ion Mode | The two nitrogen atoms in the diazaspiro core are basic and readily protonated to form positive ions [M+H]⁺. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | The choice of analyzer affects mass accuracy and resolution. TOF and Orbitrap provide high-resolution mass data, enabling elemental composition determination. |
| Scan Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | Full scan acquires a wide m/z range. SIM/MRM enhances sensitivity and selectivity for target analytes. mdpi.com |
| Collision Energy | Variable (optimized for compound) | In MS/MS, collision energy is adjusted to induce characteristic fragmentation for structural confirmation. |
Sample Preparation Techniques for Various Matrices (e.g., SPE, LLE, SPME)
Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. windows.net
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.com It operates like a short column chromatography, where the sample is passed through a cartridge containing a solid sorbent. sigmaaldrich.com By choosing a sorbent with appropriate chemistry (e.g., reversed-phase, normal-phase, or ion-exchange), this compound can be selectively retained while matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent. This technique is highly versatile and can be adapted for various sample types. sigmaaldrich.com
Liquid-Liquid Extraction (LLE) is a classic separation method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state and thus the partitioning behavior of the basic diazaspiro compound, enhancing extraction efficiency.
Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology. sigmaaldrich.com It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (or its headspace), and analytes adsorb onto the coating. sigmaaldrich.com The fiber is then transferred directly to the injector of a GC or a specialized interface for HPLC, where the analytes are thermally or solvent-desorbed for analysis. sigmaaldrich.com SPME is known for its simplicity, sensitivity, and reduced solvent consumption. nih.govsigmaaldrich.com
Development of Standardized Analytical Protocols for the Compound
The development of a standardized analytical protocol for this compound is essential for ensuring consistent and reliable results across different laboratories and applications. Such a protocol would involve a systematic approach to method development and validation.
The process begins with selecting the most appropriate analytical technique (e.g., UHPLC-MS) based on the analytical requirements (purity, impurity profiling, quantification). This is followed by the optimization of all critical parameters, including:
Chromatographic Conditions: Column type and dimensions, mobile phase composition and gradient, flow rate, and column temperature. mdpi.com
Mass Spectrometric Conditions: Ionization source parameters, selection of precursor and product ions for MRM, and collision energies.
Sample Preparation: Optimization of the extraction technique (SPE, LLE, etc.) to maximize recovery and minimize matrix effects. sigmaaldrich.com
Once the method is optimized, it must be rigorously validated according to established guidelines. Validation demonstrates that the method is suitable for its intended purpose and typically assesses parameters such as:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrumental response over a defined range. mdpi.com
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Establishing a fully validated, standardized protocol is the final step in providing a reliable analytical tool for the quality control and research involving this compound.
Future Research Directions and Perspectives for 1 1,8 Diazaspiro 4.5 Decan 8 Yl Ethanone Research
Exploration of Unexplored Synthetic Pathways and Novel Chemical Transformations
While established methods for the synthesis of diazaspiro[4.5]decane cores exist, the future of 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone research will likely focus on more efficient, stereoselective, and environmentally benign synthetic strategies.
One promising avenue is the development of asymmetric synthesis routes. The chirality inherent in many spirocyclic compounds is crucial for their biological activity, and methods to selectively produce specific enantiomers of this compound and its derivatives are highly sought after. researchgate.netacs.org Techniques such as organocatalysis and transition-metal catalysis, which have been successfully applied to other spirocyclic systems, could be adapted to achieve high enantioselectivity. mdpi.com For instance, cooperative photocatalysis and organocatalysis have been used for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, a strategy that could potentially be modified for the target compound. mdpi.com
Furthermore, the exploration of domino reactions and multicomponent reactions (MCRs) presents an opportunity for rapid and efficient construction of the diazaspiro[4.5]decane scaffold. One-step syntheses of diazaspiro[4.5]decane scaffolds with exocyclic double bonds have been reported, showcasing the potential for creating complex molecular architectures in a single transformation. nih.gov The application of microwave-assisted synthesis in MCRs could further accelerate the discovery of novel derivatives of this compound by improving reaction rates and yields. rsc.org
Future work should also investigate novel chemical transformations of the this compound molecule itself. This includes the selective functionalization of the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as modifications of the acetyl group. Such transformations could lead to a diverse library of new compounds with potentially enhanced biological activities or material properties.
Development of Advanced Computational Models for Complex Reactivity and Properties
Computational chemistry is set to play an increasingly pivotal role in understanding and predicting the behavior of this compound. The development of more sophisticated computational models will be crucial for accelerating research and reducing the reliance on costly and time-consuming experimental work. nih.gov
Quantum chemical studies can provide deep insights into the reaction mechanisms of synthetic pathways leading to and involving this compound. researchgate.net By modeling transition states and reaction intermediates, researchers can optimize reaction conditions and predict the feasibility of novel transformations. Such studies have been instrumental in understanding reactions in superbasic media for other heterocyclic systems and could be applied here. researchgate.net
The creation of predictive models for bioactivity is another key area of future research. By employing machine learning and deep learning algorithms on datasets of related compounds, it may be possible to predict the biological activity of novel this compound derivatives. nih.gov These models can help in prioritizing synthetic targets and designing molecules with specific pharmacological profiles. However, the accuracy of these models is highly dependent on the quality and quantity of the input data, necessitating standardized experimental procedures. nih.gov
Furthermore, molecular dynamics simulations can be used to study the conformational landscape of the diazaspirodecane scaffold and its interactions with biological targets. This can aid in the rational design of more potent and selective molecules.
Investigation of New Materials Applications Based on the Diazaspirodecane Scaffold
The inherent structural properties of the diazaspiro[4.5]decane scaffold, such as its rigidity and defined spatial arrangement of functional groups, make it an attractive building block for new materials. mdpi.com
One area of exploration is in the field of organic electronics . Spiro compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), solar cells, and sensors due to their morphological stability and charge transport properties. walshmedicalmedia.com Future research could focus on synthesizing polymers or functional materials incorporating the this compound motif to explore their potential in these areas.
Another promising application is in biomedical materials . The diazaspirodecane scaffold can be used as a template for creating functional biomaterials, such as those used in drug delivery or tissue engineering. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as candidate radioligands for medical imaging, suggesting a potential application for appropriately functionalized this compound derivatives in diagnostics. researchgate.netnih.gov The ability to functionalize the scaffold allows for the attachment of various bioactive molecules or polymers to create materials with specific properties.
Methodological Advancements in Spectroscopic and Analytical Characterization
As the complexity of synthesized this compound derivatives increases, so does the need for advanced analytical techniques for their characterization.
Advanced Nuclear Magnetic Resonance (NMR) techniques will be essential for the unambiguous structural elucidation of these spirocyclic compounds. ipb.pt Multidimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for determining the connectivity and stereochemistry of these molecules. numberanalytics.com For chiral derivatives, the development and application of novel chiral resolving agents and advanced NMR methods for determining enantiomeric purity will be of significant importance. nih.govhelmholtz.denih.gov
Q & A
Q. What are the key synthetic strategies for 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including spirocycle formation and functional group introduction. For example, anhydrous conditions and solvent selection (e.g., DMF or acetonitrile) are critical to prevent hydrolysis of intermediates and improve yields . Key steps may include cyclization via nucleophilic substitution or condensation reactions, followed by purification via column chromatography. Reaction parameters such as temperature (often 0–80°C) and catalyst choice (e.g., palladium for cross-coupling) are systematically optimized using Design of Experiments (DoE) approaches .
Q. How is the structural characterization of this compound validated?
Advanced spectroscopic techniques are employed:
- NMR : H and C NMR confirm spirocyclic connectivity and substituent positions. NOESY/ROESY experiments resolve stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .
- X-ray Crystallography : Provides definitive confirmation of the spirocyclic geometry and bond angles .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility varies with solvent polarity; it is moderately soluble in DMSO and methanol but poorly in water. Stability studies (e.g., via HPLC or TGA) show decomposition above 150°C, with sensitivity to prolonged light exposure. Storage recommendations include inert atmospheres (N) and desiccated, low-temperature (-20°C) conditions .
Advanced Research Questions
Q. How does this compound interact with biological targets such as GPCRs or enzymes?
The compound’s diazaspiro core enables dual receptor modulation. For example:
- CCR4 Antagonism : The spirocyclic amine acts as a bioisostere for piperazine, enhancing binding to CCR4 (a chemokine receptor) and inducing receptor endocytosis. Competitive binding assays (e.g., radioligand displacement) show IC values in the nanomolar range .
- 5-HT Receptor : Molecular docking reveals hydrogen bonding between the ketone group and Ser394/Thr196 residues, validated via mutagenesis studies .
Q. What methodologies are used to resolve contradictions in reported bioactivity data across studies?
Discrepancies in cytotoxicity or receptor affinity often arise from assay variability (e.g., cell line differences, endpoint measurements). To address this:
- Meta-Analysis : Pool data from orthogonal assays (e.g., MTT vs. ATP-luciferase) and apply statistical weighting .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 8-methyl vs. 8-benzyl derivatives) to isolate substituent effects .
- Kinetic Profiling : Use SPR (Surface Plasmon Resonance) to measure on/off rates, distinguishing true binding from assay artifacts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (1.8–2.5) and blood-brain barrier permeability, informing substituent modifications .
- Molecular Dynamics (MD) : Simulate binding pocket flexibility to optimize ligand-receptor residence time .
- Free Energy Perturbation (FEP) : Quantify the impact of methyl or fluorine substitutions on binding affinity .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Cystinuria : SLC3A1-knockout mice treated with 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) analogs show reduced urinary cystine crystallization, monitored via micro-CT .
- Neuroprotection : Neuronal injury models (e.g., oxygen-glucose deprivation in primary cultures) assess neuroprotective efficacy, with biomarkers like BDNF and caspase-3 quantified via ELISA .
Methodological Considerations
Q. How are stereochemical challenges addressed during synthesis?
- Chiral Resolutions : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic kinetic resolution .
- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation or organocatalytic Mannich reactions to control spirocenter configuration .
Q. What strategies mitigate off-target effects in receptor binding studies?
Q. How is metabolic stability assessed in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
